molecular formula C12H19Cl2F3N4 B2376604 3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride CAS No. 2137765-11-6

3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride

カタログ番号 B2376604
CAS番号: 2137765-11-6
分子量: 347.21
InChIキー: BJSYPWBMBYTBRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride” is a specialty product for proteomics research . It is a derivative of [1,2,4]triazolo[4,3-a]pyridine .


Synthesis Analysis

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The synthesis process involves chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the CrysAlis Red program can be used for integration, scaling of the reflections, correction for Lorenz and polarization effects, and absorption corrections .

科学的研究の応用

Antidiabetic Drug Development

EN300-643004: serves as a crucial intermediate in the synthesis of sitagliptin , an FDA-approved antidiabetic drug. Sitagliptin belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. It enhances the body’s ability to regulate blood glucose levels by inhibiting DPP-4, an enzyme that degrades incretin hormones. These hormones play a vital role in glucose homeostasis, making sitagliptin an essential therapeutic option for managing type 2 diabetes .

Neurokinin-3 Receptor Modulation

Researchers have explored the potential of EN300-643004 derivatives as neurokinin-3 receptor antagonists. These compounds show promise in addressing sex hormone disorders. By targeting neurokinin-3 receptors, they may regulate hormonal imbalances and offer therapeutic benefits .

Antitumor Activity

A hybrid molecule containing a 2-aminopyrimidine/triazolopiperazine scaffold, derived from EN300-643004 , exhibits potent antitumor effects. Researchers have investigated its activity against cancer cells, making it an exciting avenue for further study .

Fluorescent Probes and Polymers

The heterocyclic structure of EN300-643004 and its derivatives finds applications in medicinal chemistry. Researchers have used these compounds as fluorescent probes and structural units in polymers. Their unique properties make them valuable tools for studying biological processes and designing novel materials .

Inflammation-Related Conditions

Compounds related to EN300-643004 have been explored as P2X7 receptor antagonists. These receptors play a role in inflammation, and targeting them could lead to potential treatments for conditions like rheumatoid arthritis and neuropathic pain. The anti-inflammatory properties of these compounds are an active area of research .

High Nitrogen-Containing Heterocycles

The synthesis of high nitrogen-containing heterocyclic compounds, including triazoles, has garnered interest in both synthetic and pharmaceutical researchEN300-643004 contributes to this field, and its derivatives may find applications beyond those currently explored .

作用機序

The compound has shown promising results in biological studies. For instance, one derivative of the compound significantly arrested cell cycle at the G2/M phase, induced apoptosis in a dose-dependent manner, and disrupted microtubule networks . It effectively inhibited tubulin polymerization with a value similar to that of CA-4 .

将来の方向性

The compound and its derivatives have shown potential in various areas of medicinal chemistry, including antiproliferative activity, tubulin polymerization inhibition, and more . The compound deserves further investigation for the treatment of cancers . Research and development have been done and key process steps have been set for the synthesis of this compound with good safety operation on a larger scale-up reaction .

特性

IUPAC Name

3-piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4.2ClH/c13-12(14,15)9-3-4-10-17-18-11(19(10)7-9)8-2-1-5-16-6-8;;/h8-9,16H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYPWBMBYTBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2CC(CC3)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。